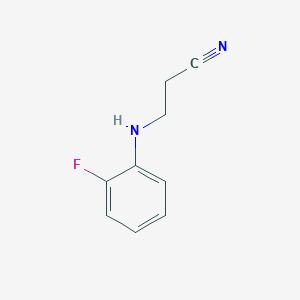

3-(2-Fluoroanilino)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(2-Fluoroanilino)propanenitrile involves versatile intermediates like 3-fluoro-2-hydroxynitriles, which can be converted into fluoropyruvic acids and subsequently into various derivatives including amino acids and esters via Strecker-type reactions. These methods demonstrate the synthetic accessibility of fluorinated nitriles and their derivatives from simple precursors through reactions that allow for the introduction of the fluorine atom and nitrile group into the molecule (Remli et al., 1982); (Ayi & Guedj, 1984).

Molecular Structure Analysis

Studies on molecules with similar structures, such as 3-fluoroanisole and its derivatives, provide insights into the molecular conformation influenced by fluorine substitution. For instance, the presence of fluorine can affect the molecule's conformational isomerism and internal rotation, highlighting the impact of fluorine on the molecular structure and stability of organofluorine compounds (Dorofeeva et al., 2006).

Chemical Reactions and Properties

The reactivity of fluorinated compounds like 3-(2-Fluoroanilino)propanenitrile can be illustrated by the synthesis and reactivity of related fluorinated intermediates. These compounds participate in various chemical reactions, including those leading to the formation of complex structures and derivatives, demonstrating the versatile chemistry of fluorinated nitriles (Christe et al., 1990).

Physical Properties Analysis

The introduction of fluorine into organic molecules significantly influences their physical properties. For example, the study of fluorinated glymes shows that the incorporation of fluorine can enhance the safety and performance of lithium-ion batteries by modifying the electrolyte's composition and properties, suggesting potential applications of fluorinated compounds in energy storage technologies (Liu et al., 2016).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including those similar to 3-(2-Fluoroanilino)propanenitrile, are marked by their reactivity and potential for forming various chemical bonds and structures. The synthesis of metal dithiocarbamate derivatives from nitrile-containing ligands exemplifies the reactivity of such compounds, leading to the formation of complexes with diverse applications in materials science and coordination chemistry (Halimehjani et al., 2015).

Applications De Recherche Scientifique

Applications in Downstream Processing of Biologically Produced Chemicals

Research on the downstream processing of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol provides insights into the separation and purification techniques relevant to the field of organic synthesis and chemical production. These techniques include evaporation, distillation, and membrane filtration, which could be applicable in the processing of compounds like 3-(2-Fluoroanilino)propanenitrile for various industrial applications (Zhi-Long Xiu & A. Zeng, 2008).

NEXAFS Studies of Transition Metal Compounds

The use of Near-edge X-ray Absorption Fine Structure (NEXAFS) for studying the electronic and structural properties of transition metal compounds including oxides, nitrides, carbides, and sulfides. This technique's applicability to understanding the bonding environment and chemical reactivities of compounds could extend to studies on fluorinated organic compounds (Jingguang G. Chen, 1998).

Fluorocarbon Refrigerants and Syntheses

The development and synthesis of small fluorocarbon molecules for applications as refrigerants, foam expansion agents, and solvents. This research area's focus on the synthesis and application of fluorinated compounds provides a context for understanding the utility and production methods of compounds such as 3-(2-Fluoroanilino)propanenitrile in industrial and environmental applications (Alexandre J. Sicard & R. Baker, 2020).

Practical Synthesis of Fluorinated Biphenyls

The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, showcases methods relevant to the synthesis of fluorinated organic compounds. This research indicates the challenges and innovations in the synthesis of fluorinated intermediates, which may apply to compounds like 3-(2-Fluoroanilino)propanenitrile (Yanan Qiu et al., 2009).

Propriétés

IUPAC Name |

3-(2-fluoroanilino)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENLUHCIJJCGSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Fluorophenyl)amino)propanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)